6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity. This compound features a cyclohexa-2,4-dien-1-one core with a 5-hydroxypentylamino substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexa-2,4-dien-1-one with 5-hydroxypentylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl and amino groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one: A simpler analog without the hydroxypentylamino substituent.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: A structurally related compound with different substituents.
Uniqueness
6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
651304-77-7 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[N-(5-hydroxypentyl)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C13H19NO2/c1-11(14-9-5-2-6-10-15)12-7-3-4-8-13(12)16/h3-4,7-8,15-16H,2,5-6,9-10H2,1H3 |
InChI Key |
LCBIKPYFIRLAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCCO)C1=CC=CC=C1O |
Origin of Product |
United States |
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